molecular formula C15H14O3 B6325941 5-Methoxy-2-(4-methylphenyl)benzoic acid CAS No. 135070-69-8

5-Methoxy-2-(4-methylphenyl)benzoic acid

Cat. No.: B6325941
CAS No.: 135070-69-8
M. Wt: 242.27 g/mol
InChI Key: TWWOEXVZOBUJTL-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a 4-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-methylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 4-methylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-methoxybenzoic acid with 4-methylphenylboronic acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: 5-Methoxy-2-(4-methylphenyl)benzaldehyde or this compound.

    Reduction: 5-Methoxy-2-(4-methylphenyl)benzyl alcohol or 5-Methoxy-2-(4-methylphenyl)benzaldehyde.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

5-Methoxy-2-(4-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methylphenyl groups provides a distinct electronic and steric environment, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methoxy-2-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-8-7-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWOEXVZOBUJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625616
Record name 4-Methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135070-69-8
Record name 4-Methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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